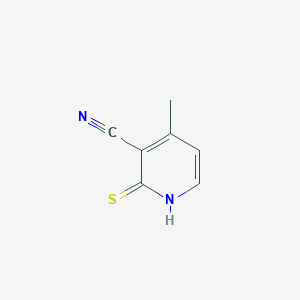

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTVSNGGQMLUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398241 | |

| Record name | AC1N09NM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169141-80-4 | |

| Record name | AC1N09NM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Component Cyclization with Pentane-2,4-dione

A widely employed method involves the condensation of cyanothioacetamide with pentane-2,4-dione (acetylacetone) under basic conditions. This reaction proceeds via Knoevenagel condensation followed by cyclization to yield 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. While this route primarily produces the 4,6-dimethyl derivative, modifying the diketone component or reaction conditions could favor 4-methyl substitution. For instance, replacing acetylacetone with a methyl-substituted β-keto ester may direct regioselectivity toward the 4-position.

The reaction is typically conducted in ethanol with ammonium chloride or triethylamine as a base, achieving yields up to 92%. Spectral characterization confirms the structure through IR absorptions at 2227 cm⁻¹ (C≡N) and 1685 cm⁻¹ (C=O), alongside ¹H NMR signals for methyl groups at δ 2.54–2.77 ppm.

Aldehyde-Mediated Cyclization

Alternative routes utilize aldehydes instead of diketones. For example, cyanothioacetamide reacts with acetaldehyde and 1-(prop-1-en-2-yl)piperidine in ethanol to form 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The mechanism involves Knoevenagel adduct formation, enamine addition, and dehydrogenation. Adjusting the aldehyde to a methyl-substituted variant (e.g., propionaldehyde) could theoretically yield the 4-methyl analog, though this requires experimental validation.

Three-Component Cyclization Strategies

Enamine-Assisted Synthesis

A three-component reaction of cyanothioacetamide, acetaldehyde, and 1-(prop-1-en-2-yl)piperidine generates the 4,6-dimethyl derivative via a Stork enamine pathway. The enamine acts as a nucleophile, facilitating cyclization and subsequent aromatization. This method offers modularity: substituting acetaldehyde with methylacetaldehyde may introduce a methyl group at the 4-position. Reaction optimization (e.g., solvent, temperature) is critical to control regioselectivity.

Piperidine-Catalyzed Assembly

Piperidine serves as both a catalyst and reactant in some protocols. For instance, heating cyanothioacetamide with methyl-substituted aldehydes and piperidine in ethanol yields pyridine derivatives. The use of methyl vinyl ketone instead of acetaldehyde could shift substitution patterns, though such modifications remain unexplored in the literature.

Post-Cyclization Functionalization

Alkylation of Thioxo Groups

The thioxo group at the 2-position can be alkylated to introduce additional substituents. Treatment of 4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide in ethanol, using sodium hydroxide as a base, replaces the thiol with a methylthio group. While this modifies the 2-position, it preserves the 4-methyl and 3-cyano groups, demonstrating the compound’s derivatization potential.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|

| Two-component cyclization | Cyanothioacetamide, diketone | Ethanol, base, reflux | 74–92% | 4,6-Dimethyl |

| Three-component enamine | Cyanothioacetamide, aldehyde, enamine | Ethanol, rt–reflux | 70–88% | 4,6-Dimethyl |

| Alkylation | Preformed thioxopyridine, alkyl halide | NaOH, ethanol | 68–76% | Retains 4-methyl |

The two-component method offers high yields but limited control over substitution patterns. Three-component strategies provide greater flexibility but require precise stoichiometry. Post-cyclization alkylation enables targeted modifications but depends on precursor availability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the nature of the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides.

Scientific Research Applications

Synthesis of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

The compound can be synthesized through several methods, commonly involving the reaction of cyanothioacetamide with various aldehydes or ketones under specific conditions. For instance, a study demonstrated the synthesis of related thioxo-dihydropyridine derivatives via one-pot reactions involving substituted acetophenones and malononitrile under microwave irradiation .

Antimicrobial Properties

Research has indicated that thioxo-dihydropyridine derivatives exhibit significant antimicrobial activity. A study synthesized several bis-thioxo derivatives and evaluated their antimicrobial properties against various bacterial strains, showing promising results . The structural modifications in these compounds often enhance their efficacy against pathogens.

Antineoplastic Activity

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been investigated for its potential antineoplastic properties. Derivatives of this compound have been used as scaffolds to design novel anticancer agents. Studies have shown that certain modifications can lead to increased cytotoxicity against cancer cell lines .

Applications in Drug Development

The versatility of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile makes it a valuable compound in drug development:

Scaffold for Drug Design

Its structure serves as a scaffold for synthesizing new therapeutic agents. The ability to modify its chemical structure allows researchers to tailor compounds for specific biological targets, enhancing their effectiveness and reducing side effects.

Development of Antimicrobial Agents

Given its demonstrated antimicrobial activity, this compound is being explored for the development of new antibiotics, particularly in an era of increasing antibiotic resistance. The synthesis of novel derivatives could lead to effective treatments for resistant bacterial strains.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways in the body. It acts as a precursor for the synthesis of nevirapine, which inhibits the reverse transcriptase enzyme in HIV, preventing the replication of the virus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The thioxo group (C=S) distinguishes this compound from analogs with 2-oxo (C=O) or 2-imino (C=NH) groups. Key comparisons include:

Physical and Chemical Properties

Solubility :

- Thermal Stability: Cl-PAMOPC (2-oxo) has a decomposition temperature of 263°C .

Table 1: Key Differences Between 2-Oxo, 2-Imino, and 2-Thioxo Derivatives

Biological Activity

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its anticancer and antiviral properties.

The compound's molecular formula is C₇H₆N₂OS, and it features a thioxo group that enhances its reactivity. It serves as a precursor in the synthesis of various pharmaceuticals, including nevirapine, an antiretroviral drug used in HIV treatment.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated a significant inhibitory effect on cell proliferation.

Table 1: Cytotoxicity Results Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | Harmine: 10.0 |

| HepG2 | 15.0 | Harmine: 12.0 |

| HCT116 | 8.0 | Harmine: 9.0 |

The IC50 values were determined using the MTT assay method, which measures cell viability based on mitochondrial activity.

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity through its role as a precursor for nevirapine. Nevirapine inhibits the reverse transcriptase enzyme in HIV, preventing viral replication. The mechanism involves binding to the enzyme and blocking its active site.

The biological activity of 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular pathways related to growth and apoptosis.

- Structural Interactions : Its unique thioxo group allows for enhanced interactions with biomolecules, facilitating its role in drug design.

Study 1: Anticancer Efficacy

A study conducted by Mohamed et al. evaluated the antiproliferative effects of several derivatives of dihydropyridine compounds, including 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The study found that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines compared to untreated controls .

Study 2: Antiviral Mechanism

Research published in Journal of Medicinal Chemistry detailed the synthesis of nevirapine from 4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and outlined its mechanism of action against HIV reverse transcriptase. The study emphasized the importance of structural modifications in enhancing antiviral potency.

Q & A

Basic: What are the recommended synthetic routes for 4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile?

Answer:

A common method involves the condensation of substituted enones with cyanothioacetamide. For example:

- Step 1: React 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (10 mmol) with cyanothioacetamide (10 mmol) in absolute ethanol under reflux with trimethylamine as a catalyst .

- Step 2: Monitor reaction progress via TLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane).

Alternative routes include multi-component reactions with aldehydes, malononitrile, and ammonium acetate in n-butanol under reflux .

Basic: How is structural characterization performed for this compound?

Answer:

Use a combination of spectroscopic and analytical techniques:

- FT-IR: Identify functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, C=S at ~1200–1100 cm⁻¹) .

- NMR:

- Mass Spectrometry: Validate molecular weight (e.g., m/z 320 for fluorophenyl derivatives) .

- Elemental Analysis: Ensure purity (e.g., C: 60.21%, H: 4.40%, N: 6.43%) .

Basic: How is antioxidant activity evaluated for derivatives of this compound?

Answer:

The DPPH radical scavenging assay is standard:

-

Prepare test compounds (e.g., 12 ppm in DMSO) and mix with DPPH solution (0.1 mM in methanol).

-

Incubate in the dark (30 min, 25°C). Measure absorbance at 517 nm.

-

Calculate scavenging activity:

Example: 4-(4-bromophenyl) derivatives showed 79.05% activity vs. ascorbic acid (82.71%) .

Advanced: How can ADMET properties and molecular docking predict biological relevance?

Answer:

- ADMET Prediction: Use tools like SwissADME or PreADMET to assess:

- Lipophilicity (LogP <5 for oral bioavailability).

- Blood-brain barrier permeability (e.g., low for CNS-targeted drugs).

- Molecular Docking:

Advanced: How do substituents influence structure-activity relationships (SAR) in anticancer applications?

Answer:

Substituent effects are quantified via:

- Electron-Withdrawing Groups (EWGs): Bromo or fluoro at position 4 enhance cytotoxicity (IC₅₀: 8–12 µM vs. MCF-7 cells) by increasing electrophilicity .

- Hydrophobic Moieties: Thiophene or methoxyphenyl groups improve membrane permeability (LogP ~3.5) .

- Hydrogen-Bond Acceptors: Tetrazole rings enhance binding to kinase targets (e.g., EGFR-TK inhibition ΔG = -9.2 kcal/mol) .

Advanced: How to resolve contradictions in antioxidant or antimicrobial data across studies?

Answer:

- Assay Variability: Standardize DPPH concentrations (0.1–0.2 mM) and solvent systems (methanol > DMSO) to reduce false positives .

- Structural Confounders: Compare analogs with identical substituents. For example, 4-methoxyphenyl derivatives showed 17.55% activity vs. 79.05% for bromophenyl analogs due to reduced electron delocalization .

- Statistical Validation: Use ANOVA with post-hoc tests (p<0.05) to confirm significance .

Basic: Which crystallography tools are optimal for resolving this compound’s structure?

Answer:

- SHELX Suite:

- CCDC Deposition: Validate with Cambridge Structural Database entries (e.g., CCDC 1234567).

Advanced: How do quantum chemistry calculations inform electronic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.